4'-Morpholinoacetoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Morpholinoacetoacetanilide is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol . It is also known by its IUPAC name, N-(4-morpholin-4-ylphenyl)-3-oxobutanamide . This compound is characterized by the presence of a morpholine ring attached to an acetoacetanilide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Morpholinoacetoacetanilide can be synthesized through the reaction of aniline with ethyl acetoacetate or acetoacetyl chloride . The general procedure involves the following steps:
Reaction with Ethyl Acetoacetate: Aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, and the product is isolated by crystallization.
Reaction with Acetoacetyl Chloride: Aniline is reacted with acetoacetyl chloride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 4’-Morpholinoacetoacetanilide typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Morpholinoacetoacetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-Morpholinoacetoacetanilide has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Morpholinoacetoacetanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4’-Morpholinoacetoacetanilide can be compared with other similar compounds, such as:
Acetoacetanilide: Lacks the morpholine ring, making it less versatile in certain synthetic applications.
4-Acetoacetamidoacetanilide: Similar structure but with different functional groups, leading to different reactivity and applications.
Morpholino derivatives: Compounds with similar morpholine rings but different substituents, affecting their chemical and biological properties.
The uniqueness of 4’-Morpholinoacetoacetanilide lies in its combination of the morpholine ring and the acetoacetanilide moiety, providing a unique set of chemical and biological properties that make it valuable in various fields of research and industry.
Properties
CAS No. |
4433-80-1 |
---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)10-14(18)15-12-2-4-13(5-3-12)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
InChI Key |
GJWXWJLLFSYCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.